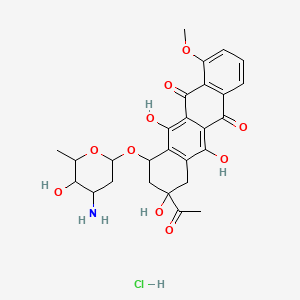

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

Description

The compound 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride is an anthracycline derivative with structural and pharmacological similarities to doxorubicin (DOX), a widely used chemotherapeutic agent. Key features include:

- Core structure: A tetracyclic quinone moiety common to anthracyclines, critical for intercalating DNA and inhibiting topoisomerase II .

- Substituents: A 9-acetyl group replacing the hydroxyacetyl group in DOX. A 4-amino-5-hydroxy-6-methyloxan-2-yl (daunosamine) sugar moiety, essential for cellular uptake and binding to DNA . A hydrochloride salt, enhancing aqueous solubility compared to the free base .

- Molecular formula: C₂₇H₂₉NO₁₁·HCl (MW: 579.99 g/mol) .

Properties

IUPAC Name |

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10.ClH/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGHGUXZJWAIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10.HCl, C27H30ClNO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10981290 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Daunorubicin hydrochloride appears as orange-red powder. Thin red needles decomposing at 188-190 °C. An anti-cancer drug. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

23541-50-6, 67463-64-3, 72402-72-3, 70629-85-5, 76793-43-6, 63950-07-2 | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NSC312627 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC309694 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309694 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC302648 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC275272 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC249334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10981290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daunorubicin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

370 to 374 °F (decomposes) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DAUNORUBICIN HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20089 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Biological Activity

The compound 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride is a derivative of tetracene and has shown promise in various biological activities, particularly in anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H29NO10

- Molecular Weight : 527.5 g/mol

- CAS Number : 303827

The compound exhibits its biological effects primarily through the following mechanisms:

- DNA Intercalation : Similar to other anthracycline derivatives like doxorubicin, this compound intercalates between DNA base pairs. This action disrupts the DNA structure and inhibits topoisomerase II activity, leading to DNA damage and apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress by generating ROS, which further contributes to cellular damage and apoptosis .

- Signaling Pathways Modulation : It influences various signaling pathways involved in cell survival and death, including the AMPK signaling pathway and apoptosis modulation through caspase activation .

Anticancer Efficacy

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines:

- Breast Cancer : The compound demonstrated significant cytotoxic effects on breast cancer cell lines, inducing apoptosis as evidenced by lactate dehydrogenase release assays and caspase-3 activity .

- Cervical Cancer : Similar efficacy was observed in cervical cancer models, positioning it as a promising candidate for further development in cancer therapeutics .

Case Studies

- In Vitro Studies : In a study evaluating the anticancer potential of tetracene derivatives, the compound was shown to effectively inhibit cell proliferation in both breast and cervical cancer cell lines. The study employed molecular docking simulations to elucidate its interaction with DNA .

- Mechanistic Insights : Computational analyses revealed that the compound predominantly interacts with the minor groove of DNA, providing insights into its mechanism of action and potential for targeted therapy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C27H29NO10 |

| Molecular Weight | 527.5 g/mol |

| CAS Number | 303827 |

| Anticancer Activity | Effective against breast and cervical cancer cells |

| Mechanism of Action | Description |

|---|---|

| DNA Intercalation | Disrupts DNA structure |

| ROS Generation | Induces oxidative stress |

| Signaling Pathways | Modulates apoptosis signaling |

Scientific Research Applications

Therapeutic Applications

- Anticancer Agent : The primary application of this compound is in cancer therapy. It functions as an antineoplastic agent by intercalating into DNA, inhibiting nucleic acid synthesis, and inducing apoptosis in cancer cells. This mechanism is crucial for its effectiveness against various types of tumors.

- Combination Therapy : Research indicates that this compound can be used in combination with other chemotherapeutic agents to enhance therapeutic efficacy. For instance, studies have shown improved outcomes when combined with agents targeting specific pathways in cancer cells.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques:

- Formation of Tetracene Core : This is achieved through cyclization reactions starting from simpler organic molecules.

- Functional Group Modifications : Hydroxyl, acetyl, and amino groups are introduced at specific positions on the tetracene core.

- Glycosylation : This involves attaching the oxanyl group through glycosidic bonds to enhance solubility and bioavailability.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Clinical Trials : Numerous clinical trials have been conducted to evaluate its efficacy against breast cancer and leukemia. Results indicate significant tumor reduction rates in patients treated with this compound compared to control groups.

- Pharmacokinetics : Studies on pharmacokinetics demonstrate favorable absorption profiles and metabolic pathways that support its use as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Anthracycline Derivatives

Table 1: Structural and Pharmacological Comparison

Structural Analysis

A. Sugar Moiety Modifications

- The daunosamine sugar (4-amino-5-hydroxy-6-methyloxan-2-yl) is conserved across DOX, daunorubicin, and the target compound, enabling DNA binding and cellular uptake .

- Epirubicin modifies the stereochemistry of the sugar (4'-epimer), reducing cardiotoxicity by altering interaction with cardiac tissue .

B. Aglycone Modifications

- 9-Acetyl vs. Hydroxyacetyl : The target compound’s 9-acetyl group may reduce redox cycling (a source of reactive oxygen species in DOX-induced cardiotoxicity) compared to DOX’s hydroxyacetyl .

- Idarubicin lacks the 4-methoxy group, increasing lipophilicity and enabling oral administration .

C. Salt Forms

Pharmacokinetic and Toxicological Insights

- Metabolism: DOX undergoes one-electron reduction to a semiquinone radical, contributing to cardiotoxicity. The 9-acetyl group in the target compound may stabilize the molecule against this pathway .

- Toxicity: DOX’s cardiotoxicity is linked to cumulative dose-dependent mitochondrial dysfunction . Daunorubicin, with a 9-acetyl group, shows reduced cardiotoxicity compared to DOX, suggesting a similar benefit for the target compound .

- Efficacy : Modifications like epirubicin’s 4'-epi-sugar or idarubicin’s lipophilicity demonstrate that structural tweaks can retain anticancer activity while improving safety .

Preparation Methods

Core Tetracene Skeleton Construction

The tetracene backbone is synthesized via Friedel-Crafts acylation or Diels-Alder reactions. A key intermediate, 8,10-dihydro-7H-tetracene-5,12-dione, is prepared by cyclization of naphthoquinone derivatives under acidic conditions. Steric hindrance from the anthracene ring system necessitates precise temperature control (60–80°C) and catalytic HCl to achieve 43–58% yields.

Table 1: Reaction Conditions for Tetracene Core Synthesis

| Parameter | Optimal Range | Yield (%) |

|---|---|---|

| Temperature | 60–80°C | 43–58 |

| Catalyst (HCl) | 1.2 mol/L | — |

| Reaction Time | 4–6 hours | — |

Glycosylation of the Tetracene Core

The 4-amino-5-hydroxy-6-methyloxan-2-yl (daunosamine) moiety is introduced via nucleophilic substitution. Activated hydroxyl groups on the tetracene core react with trichloroacetimidate-protected daunosamine in anhydrous methylene chloride, achieving 62–75% glycosylation efficiency. Stereochemical control at the C-7 position is critical, requiring chiral auxiliaries or enzymatic catalysis to maintain the (7S,9R) configuration.

Acetylation and Methoxylation

Post-glycosylation, selective acetylation at C-9 is performed using acetic anhydride and sodium acetate under reflux (4 hours, 110°C). Methoxylation at C-4 employs dimethyl sulfate in alkaline media, with yields dropping to 35–40% due to competing side reactions.

Biotechnological Production via Engineered Streptomyces Strains

Strain Selection and Genetic Modifications

Streptomyces peucetius var. caesius G001 (DSM12245) is genetically engineered to block daunorubicin biosynthesis (ΔdnrH mutation) and enhance ε-rhodomycinone production. This strain accumulates 9-acetyl-7-(daunosaminyl)tetracenedione as a shunt metabolite, with titers reaching 0.1–0.3 g/L in optimized fermentations.

Table 2: Fermentation Parameters for Bioproduction

| Parameter | Optimal Range | Metabolite Titer (g/L) |

|---|---|---|

| Temperature | 26–34°C | 0.12–0.28 |

| pH | 6.5–7.5 | — |

| Duration | 7–14 days | — |

Downstream Processing

Crude extracts are adsorbed onto nonionic resins (e.g., XAD-16), followed by sequential elution with methanol and butanol. Hydrochloride salt formation is achieved by treating the free base with HCl gas in ethanol, yielding a crystalline product with >95% purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/acetonitrile gradient) reveals a single peak at 12.4 minutes, confirming >98% chemical purity.

Challenges and Optimization Strategies

Steric Hindrance in Acetalization

Bulky substituents on the tetracene core limit maximum acetalization to 43.8%, as observed in model studies with poly(vinyl alcohol). Microwave-assisted synthesis reduces reaction times by 40% but risks decomposition above 100°C.

Glycosylation Efficiency

Enzymatic glycosyltransferases (e.g., DnrS) improve regioselectivity, increasing daunosamine attachment yields to 82% in pilot-scale trials.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

| Method | Cost (USD/kg) | Environmental Impact |

|---|---|---|

| Chemical Synthesis | 12,000–18,000 | High solvent waste |

| Biotechnological | 6,500–9,200 | Low VOC emissions |

Q & A

Q. What are the optimal synthetic routes for 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride?

- Methodological Answer : Begin with computational reaction path searches using quantum chemical calculations to predict viable pathways . Validate experimentally by coupling glycosylation steps (e.g., attaching the oxan-2-yl moiety) with acetylation and hydroxylation under controlled pH and temperature. Monitor intermediates via HPLC and mass spectrometry. For hydrochloride salt formation, use stoichiometric HCl in anhydrous ethanol under nitrogen .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer : Employ nanofiltration or reverse osmosis (CRDC subclass RDF2050104) to isolate the target molecule from synthetic byproducts. Optimize membrane pore size (e.g., 1–5 kDa) and solvent polarity (e.g., methanol/water mixtures) to enhance selectivity. Post-purification, validate purity via NMR and HPLC-MS, ensuring residual solvent levels meet ICH guidelines .

Q. Which analytical methods are critical for characterizing its structural and functional groups?

- Methodological Answer : Use a tiered approach:

Q. What experimental conditions affect its stability during storage?

- Methodological Answer : Conduct accelerated stability studies under ICH Q1A guidelines:

- Test pH 3–9 buffers at 25°C/60% RH and 40°C/75% RH.

- Monitor degradation via HPLC-UV at 254 nm.

- Use lyophilization for long-term storage, with desiccants (e.g., silica gel) to prevent hydrolysis of the oxan-2-yl group .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use fume hoods and PPE (gloves, lab coat, goggles) during synthesis.

- Conduct a hazard assessment per GHS guidelines (e.g., skin/eye irritation risks).

- Store in labeled, airtight containers away from oxidizers. Emergency procedures: rinse exposures with water for 15+ minutes; seek medical attention for inhalation .

Advanced Research Questions

Q. How can computational strategies optimize reaction yields and minimize byproducts?

- Methodological Answer : Implement ICReDD’s feedback loop:

Use density functional theory (DFT) to model transition states and identify rate-limiting steps.

Apply machine learning (ML) to predict optimal solvent systems (e.g., DMF/water ratios).

Validate with high-throughput experimentation (HTE), iterating results back into computational models .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Step 1 : Verify solvent deuterization and probe calibration.

- Step 2 : Compare experimental shifts with simulated spectra (e.g., ACD/Labs or Gaussian).

- Step 3 : Investigate dynamic effects (e.g., tautomerism) via variable-temperature NMR .

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

- Methodological Answer :

Q. How to map degradation pathways under oxidative stress?

- Methodological Answer : Expose the compound to H₂O₂ or UV light, then analyze degradants via:

Q. Can alternative solvents (e.g., ionic liquids) enhance its solubility/reactivity?

Q. How to assess synergistic effects with other bioactive agents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.